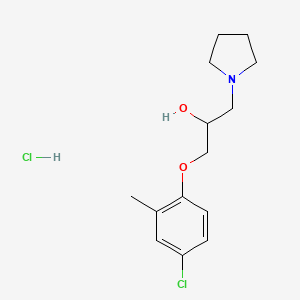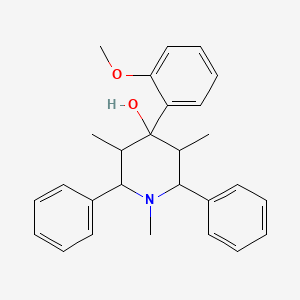
2,3-bis(benzyloxy)-1,4-bis(phenylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-bis(benzyloxy)-1,4-bis(phenylsulfonyl)piperazine (BBPP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBPP is a piperazine derivative that has two benzyloxy groups and two phenylsulfonyl groups attached to the piperazine ring. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of 2,3-bis(benzyloxy)-1,4-bis(phenylsulfonyl)piperazine is not fully understood, but studies have shown that it inhibits the activity of enzymes involved in various cellular processes. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in cells. Furthermore, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Furthermore, this compound has been found to inhibit the growth of bacteria and fungi by disrupting the cell membrane.
実験室実験の利点と制限
2,3-bis(benzyloxy)-1,4-bis(phenylsulfonyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. This compound has also been found to have low toxicity in animal models. However, the limitations of this compound for lab experiments include its low solubility in water, which can affect its bioavailability. Furthermore, this compound has been found to have poor stability in acidic conditions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2,3-bis(benzyloxy)-1,4-bis(phenylsulfonyl)piperazine. One direction is to investigate its potential use as a photosensitizer in photodynamic therapy. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its inhibitory activity on acetylcholinesterase. Furthermore, future research could investigate the potential of this compound as a drug delivery system for targeted therapy. Overall, this compound has shown promising potential for various applications in scientific research.
合成法
2,3-bis(benzyloxy)-1,4-bis(phenylsulfonyl)piperazine can be synthesized using various methods, including the reaction of piperazine with benzyl chloroformate and phenylsulfonyl chloride in the presence of a base. Another method involves the reaction of piperazine with benzyl alcohol and phenylsulfonyl chloride in the presence of a base. The synthesis of this compound has also been achieved using microwave irradiation. The yield of this compound obtained from these methods ranges from 60-80%.
科学的研究の応用
2,3-bis(benzyloxy)-1,4-bis(phenylsulfonyl)piperazine has shown potential applications in various fields of scientific research. It has been studied for its anti-tumor activity and has been found to inhibit the growth of cancer cells. This compound has also been studied for its anti-inflammatory activity and has been found to reduce inflammation in animal models. Furthermore, this compound has been studied for its antibacterial and antifungal activity and has been found to inhibit the growth of bacteria and fungi. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy.
特性
IUPAC Name |
1,4-bis(benzenesulfonyl)-2,3-bis(phenylmethoxy)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O6S2/c33-39(34,27-17-9-3-10-18-27)31-21-22-32(40(35,36)28-19-11-4-12-20-28)30(38-24-26-15-7-2-8-16-26)29(31)37-23-25-13-5-1-6-14-25/h1-20,29-30H,21-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPZSUKDBUNHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(N1S(=O)(=O)C2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5161964.png)
![3-phenoxy-N-{1-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5161967.png)
![3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5161972.png)


![1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5161988.png)
![8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5161995.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5162000.png)
![2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5162006.png)

![ethyl 3-[(2-bromophenyl)amino]-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-3-oxopropanoate](/img/structure/B5162024.png)

![N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5162032.png)
![N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5162051.png)
